1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

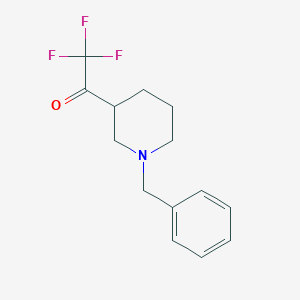

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone is a chemical compound that features a piperidine ring substituted with a benzyl group and a trifluoroethanone moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of 1-benzylpiperidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions: 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidines.

科学研究应用

Medicinal Chemistry

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone has potential applications in the development of pharmaceuticals. Its structural characteristics suggest it may interact with biological targets such as receptors and enzymes.

Case Studies

- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit significant antidepressant effects in preclinical models. These studies focus on the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic properties. Investigations into its efficacy in pain management are ongoing, with a focus on its mechanism of action at the opioid receptors.

Material Science

The trifluoromethyl group in this compound contributes to its unique physical and chemical properties, making it suitable for applications in material science.

Applications

- Polymer Synthesis : The compound can serve as a building block in the synthesis of fluorinated polymers. These materials are known for their enhanced thermal stability and chemical resistance.

- Coatings : Due to its hydrophobic nature imparted by the trifluoromethyl group, it can be utilized in developing protective coatings that resist moisture and corrosion.

Analytical Chemistry

In analytical chemistry, this compound can be employed as a reference standard or internal standard in various chromatographic techniques.

Usage

- Chromatography : Its unique structure allows for effective separation and identification of similar compounds in complex mixtures using techniques such as HPLC (High Performance Liquid Chromatography) and GC (Gas Chromatography).

Toxicology and Safety

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant; thus, appropriate safety measures should be taken when handling it.

作用机制

The mechanism of action of 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design. The piperidine ring may interact with neurotransmitter receptors, influencing their activity and leading to potential therapeutic effects .

相似化合物的比较

1-Benzylpiperidin-3-yl)methanol: This compound features a hydroxyl group instead of the trifluoroethanone moiety, leading to different chemical properties and reactivity.

1-Benzylpiperidin-3-yl)methanamine: This compound has an amine group, which can participate in different types of chemical reactions compared to the ketone group in 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmacologically active molecule.

生物活性

1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone, also known by its CAS number 1182349-49-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.

Molecular Structure:

- Formula: C14H16F3NO

- Molecular Weight: 271.28 g/mol

- IUPAC Name: 1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one

- Purity: ≥95%

The compound features a piperidine ring substituted with a benzyl group and a trifluoroethanone moiety, which is essential for its biological activity.

Research indicates that this compound acts as a CCR3 antagonist , which is significant in the context of inflammatory responses. CCR3 is a chemokine receptor involved in the migration of eosinophils and other immune cells to sites of inflammation. The compound has been shown to inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting its potential therapeutic role in allergic conditions and asthma management .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to evaluate the impact of various substitutions on the benzylpiperidine scaffold. The introduction of different alkyl or aryl groups has been shown to enhance binding affinity and selectivity towards the CCR3 receptor. For instance, modifications that increase lipophilicity generally improve receptor binding potency from micromolar to low nanomolar ranges .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| CCR3 Antagonism | Inhibition of eosinophil chemotaxis | |

| Acetylcholinesterase Inhibition | Hydrolysis of acetylcholine | |

| Cytotoxicity | Low toxicity in vitro |

Case Study 1: Eosinophilic Inflammation

A study investigated the effects of this compound on eosinophilic inflammation models. The compound demonstrated significant reduction in eosinophil infiltration in lung tissues of treated mice compared to controls. This suggests its potential application in treating asthma and other allergic diseases characterized by eosinophilia.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of this compound against acetylcholine degradation. It was found that this compound effectively inhibited acetylcholinesterase activity, indicating a possible role in managing neurodegenerative diseases such as Alzheimer's .

属性

IUPAC Name |

1-(1-benzylpiperidin-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYNMYZCQZOPDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735097 |

Source

|

| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182349-49-0 |

Source

|

| Record name | 1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。